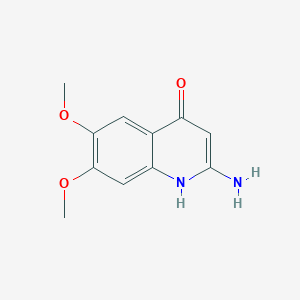

2-Amino-6,7-dimethoxy-quinolin-4-ol

Description

Overview of Quinoline (B57606) Heterocycles in Organic and Medicinal Chemistry Research

Quinoline, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, serves as a fundamental scaffold in the development of a wide array of synthetic compounds. numberanalytics.comrsc.org Its unique structure and reactivity have made it a cornerstone in organic synthesis. numberanalytics.com In medicinal chemistry, quinoline derivatives are recognized as "privileged scaffolds" due to their consistent appearance in biologically active compounds. nih.gov The versatility of the quinoline nucleus allows for functionalization at various positions, leading to a diverse range of pharmacological activities. nih.govorientjchem.org

Researchers have extensively explored quinoline-based compounds for their potential therapeutic applications, including antimalarial, anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govnih.gov The ability to modify the substituents on the quinoline ring system is a key factor in tuning the biological activity and physicochemical properties of these molecules. orientjchem.org

Importance of Specific Substitution Patterns on Quinoline Nuclei in Academic Investigations

The biological and chemical properties of quinoline derivatives are profoundly influenced by the nature and position of substituents on the quinoline core. nih.gov Structure-activity relationship (SAR) studies are a major focus of academic research, aiming to understand how different functional groups at specific positions impact a compound's efficacy and selectivity for a particular biological target. nih.gov

For instance, the introduction of various functional groups can significantly alter the anticancer activity of a quinoline derivative. orientjchem.org The position of these substituents can affect factors such as solubility, metabolic stability, and the ability to interact with biological targets through hydrogen bonding or other non-covalent interactions. This detailed understanding of substitution patterns is crucial for the rational design of new and more effective therapeutic agents.

Research Context of 6,7-Dimethoxy-Quinoline Derivatives

The 6,7-dimethoxy substitution pattern on the quinoline ring has garnered significant attention in academic research. This specific substitution has been associated with a range of biological activities. For example, some 6,7-dimethoxy-4-anilinoquinoline derivatives have been synthesized and identified as potent inhibitors of the c-Met kinase, a promising target for cancer therapy. nih.gov

Furthermore, 2,4-diamino-6,7-dimethoxyquinoline derivatives have been investigated as inhibitors of G9a, a histone lysine (B10760008) methyltransferase involved in epigenetic regulation. nih.gov These studies highlight the importance of the dimethoxy groups at the 6 and 7 positions for achieving potent and selective biological activity. The presence of these methoxy (B1213986) groups can also enhance properties like solubility and metabolic stability.

Scope and Academic Focus of Research on 2-Amino-6,7-dimethoxy-quinolin-4-ol

The specific compound, this compound, represents a particular intersection of the aforementioned research areas. Its structure combines the 6,7-dimethoxyquinoline (B1600373) scaffold with an amino group at the 2-position and a hydroxyl group at the 4-position. While direct and extensive research on this exact molecule is not widely published, its structural motifs are present in compounds that are of significant academic interest.

The academic focus on related compounds suggests that this compound could be a valuable intermediate in the synthesis of more complex molecules with potential biological activities. The amino and hydroxyl groups offer reactive sites for further chemical modifications, allowing for the exploration of a wider chemical space and the generation of new derivatives for biological screening. For instance, the hydroxyl group can be oxidized to a quinone derivative, and the amino group can participate in various coupling reactions.

The research on analogous structures, such as 2-amino-6,7-dimethoxyquinazolin-4-ol, which is an important intermediate for antitumor drugs, further underscores the potential significance of the 2-amino-4-hydroxy-6,7-dimethoxy substitution pattern in a heterocyclic framework.

Interactive Data Table

Below is a table summarizing the key compounds mentioned in this article.

| Compound Name | Key Research Area |

| Quinoline | Foundational scaffold in organic and medicinal chemistry numberanalytics.comrsc.org |

| 6,7-dimethoxy-4-anilinoquinolines | c-Met kinase inhibitors for cancer therapy nih.gov |

| 2,4-diamino-6,7-dimethoxyquinolines | G9a inhibitors for epigenetic regulation nih.gov |

| This compound | Potential synthetic intermediate |

| 2-amino-6,7-dimethoxyquinazolin-4-ol | Intermediate for antitumor drugs |

| 4-chloro-6,7-dimethoxyquinoline (B44214) | A related quinoline derivative nih.gov |

| 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline | Used in the preparation of other compounds chemicalbook.com |

| 2-Chloro-4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline | A related chemical compound glpbio.com |

| 2-chloro-4-amino-6,7-dimethoxy quinazoline (B50416) | Intermediate for pharmaceuticals google.com |

Structure

3D Structure

Properties

Molecular Formula |

C11H12N2O3 |

|---|---|

Molecular Weight |

220.22 g/mol |

IUPAC Name |

2-amino-6,7-dimethoxy-1H-quinolin-4-one |

InChI |

InChI=1S/C11H12N2O3/c1-15-9-3-6-7(4-10(9)16-2)13-11(12)5-8(6)14/h3-5H,1-2H3,(H3,12,13,14) |

InChI Key |

AENGHWRNVUCWMA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)C=C(N2)N)OC |

Origin of Product |

United States |

Synthetic Methodologies for the 6,7 Dimethoxy Quinolin 4 Ol Core and Its Precursors

Classical Synthetic Approaches to 4-Hydroxy-6,7-dimethoxyquinolines

Traditional methods for synthesizing the 4-hydroxy-6,7-dimethoxyquinoline core have been well-established, primarily relying on reduction-cyclization pathways, condensation reactions with activated acetophenones, and the cyclization of specifically designed precursor molecules. organic-chemistry.orgmdpi.com

Reduction-Cyclization Pathways

A prevalent strategy for forming the quinoline (B57606) ring system involves the reduction of a nitro group, which then facilitates an intramolecular cyclization. A common starting material for this pathway is 3,4-dimethoxyacetophenone. This compound undergoes nitration to produce 2-nitro-4,5-dimethoxyacetophenone. google.com The subsequent steps involve the condensation of this nitro derivative with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to yield an enaminone intermediate. This intermediate then undergoes a reduction of the nitro group, often through catalytic hydrogenation, which is immediately followed by cyclization to form 4-hydroxy-6,7-dimethoxyquinoline. google.com Various reducing agents have been explored for similar transformations, with Fe/HCl, Zn/AcOH, and SnCl₂/HCl demonstrating high yields in related systems. organic-chemistry.org

Another reductive cyclization approach involves the use of o-nitrophenyl propargyl alcohols. In this method, the reduction of the nitro group under acidic conditions initiates a Meyer–Schuster rearrangement, leading to the formation of an enone that subsequently cyclizes to the quinoline scaffold. organic-chemistry.org

Condensation Reactions with Activated Acetophenones

The condensation of an activated acetophenone (B1666503) derivative with an appropriate three-carbon unit is another cornerstone of quinolin-4-ol synthesis. A key example starts with 2-nitro-4,5-dimethoxyacetophenone, which is condensed with N,N-dimethylformamide dimethyl acetal. google.com This reaction forms an intermediate, 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one. This intermediate is then subjected to reductive cyclization to afford 4-hydroxy-6,7-dimethoxyquinoline. google.com

The Combes quinoline synthesis offers a related approach, involving the condensation of an aniline (B41778) with a β-diketone under acidic conditions. wikipedia.org While not specific to 6,7-dimethoxy-quinolin-4-ol, this method provides a general framework for constructing 2,4-substituted quinolines. The reaction proceeds through a Schiff base intermediate which then undergoes an acid-catalyzed ring closure. wikipedia.org

Cyclization of Precursor Compounds

The cyclization of pre-formed precursors is a versatile strategy. The Gould-Jacobs reaction, for instance, involves the condensation of an aniline with ethoxymethylenemalonic ester. acs.orgnih.gov This is followed by a thermal cyclization to form a 4-hydroxyquinoline-3-carboxylate ester, which can then be hydrolyzed and decarboxylated to yield the desired quinolin-4-one. mdpi.com

Another approach involves the cyclization of anthranilic acid derivatives. For example, condensation of an anthranilic acid amide with a ketone can yield an imine, which upon treatment with a strong base, cyclizes to a quinolin-4-one. mdpi.com Similarly, the reaction of methyl anthranilate with dimethyl acetylenedicarboxylate (B1228247) can lead to an enaminoester that cyclizes in the presence of a strong base. mdpi.com The Camps cyclization provides another route, where N-(2-acylaryl)amides undergo base-catalyzed intramolecular cyclization to form quinolin-4-ones. mdpi.com

| Precursor Type | Reaction Name/Type | Key Reagents | Product |

| o-Nitrophenyl propargyl alcohols | Reduction-Cyclization | Fe/HCl, Zn/AcOH, SnCl₂/HCl | Substituted Quinolines |

| 2-Nitro-4,5-dimethoxyacetophenone | Condensation/Reductive Cyclization | N,N-dimethylformamide dimethyl acetal, H₂/Catalyst | 4-Hydroxy-6,7-dimethoxyquinoline |

| Aniline and β-diketone | Combes Synthesis | Acid catalyst (e.g., H₂SO₄) | 2,4-Substituted Quinoline |

| Aniline and Ethoxymethylenemalonic ester | Gould-Jacobs Reaction | Heat | 4-Hydroxyquinoline-3-carboxylate |

| Anthranilic acid amide and Ketone | Snieckus Reaction | Strong base (e.g., LDA) | 3-Substituted Quinolin-4-one |

| N-(2-Acylaryl)amide | Camps Cyclization | Base | Quinolin-4-one |

Advanced and Emerging Synthetic Techniques

To address the limitations of classical methods, such as harsh reaction conditions and long reaction times, more advanced synthetic techniques have been developed. These include microwave-assisted synthesis and the use of biocatalysts for key transformations.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions. nih.govlew.robenthamdirect.comingentaconnect.comrsc.org This technology has been successfully applied to the synthesis of quinoline and quinolinone derivatives. thieme-connect.comijarsct.co.innih.govresearchgate.net For example, microwave-assisted one-pot multicomponent reactions of aromatic aldehydes, 6-amino-2,4-dimethoxypyrimidine, and dimedone have been shown to be highly efficient. nih.gov The advantages include the use of inexpensive solvents, high purity of products, and dramatically shorter reaction times, sometimes reducing from hours to minutes. nih.govlew.ro

| Reaction Type | Conventional Heating Time | Microwave-Assisted Time | Yield Improvement |

| N-oxide synthesis | 9 - 11 hours | 30 - 40 minutes | Significant |

| 2-acetoxyquinoline synthesis | 4 hours | 15 - 35 minutes | Significant |

| Bis-pyrimidine synthesis | 6 - 15 hours | 10 - 15 minutes | ~10-15% increase |

| Quinolyl-quinolinone synthesis | 7 - 9 hours | 4 - 7 minutes | Higher yields and purities |

Biocatalytic Transformations for Nitro Group Reduction in Precursors

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the reduction of nitro groups. google.comrsc.org Nitroreductase enzymes, which are flavin-dependent, can catalyze the six-electron reduction of nitro compounds to the corresponding amines using NADPH or NADH as cofactors. google.com This enzymatic approach can be performed in whole cells (bacterial, yeast, etc.) or with isolated enzymes. google.com The use of biocatalysts can circumvent the need for harsh reducing agents and can be highly chemoselective, reducing a nitro group in the presence of other reducible functional groups. chemrxiv.org Research into cofactor-free biocatalytic hydrogenation of nitro compounds is also a promising area, aiming to further simplify the process and improve its industrial applicability. chemrxiv.org

Photocatalytic Cyclization Methods

The advent of photoredox catalysis has opened new avenues for the construction of heterocyclic scaffolds, including quinolines, under mild conditions. Visible-light-mediated transformations, in particular, have gained significant attention as they utilize a clean and inexhaustible energy source. rsc.orgresearchgate.net

While direct photocatalytic cyclization methods for 2-amino-6,7-dimethoxy-quinolin-4-ol are not extensively documented, several innovative photocatalytic strategies for the synthesis of the broader quinoline framework have been developed. These methods provide a conceptual blueprint for potential application to the target molecule.

One such approach involves the visible-light-mediated synthesis of polyfunctionalized quinolines from (E)-2-(1,3-diarylallylidene)malononitriles using a Palladium(II)-catalyst. acs.org This method demonstrates a remarkable solvent-dependent selectivity, yielding pyridines in ethanol (B145695) and quinolines in 2,2,2-trifluoroethanol (B45653) (TFE). acs.org Another innovative, metal-free method reports the synthesis of quinolines from cyclopropenes and an azidobenziodazolone (ABZ) hypervalent iodine reagent, which serves as an azide (B81097) radical source under visible-light irradiation. acs.org This reaction proceeds via the cyclization of an iminyl radical and is particularly effective for producing valuable 4-trifluoromethylquinolines. acs.org

Furthermore, an unconventional and highly atom-economical photocatalytic approach has been developed for the synthesis of quinolin-2(1H)-ones from readily available quinoline-N-oxides. rsc.org This reagent-free method boasts low catalyst loading, high yields, and the absence of undesirable by-products, highlighting the potential of photocatalysis for greener synthetic alternatives. rsc.org The regulation of free-radical duality through photocatalysis has also been shown to produce two different types of polysubstituted quinolines from a single substrate by altering the basic conditions. chemrxiv.org

Optimization of Reaction Conditions and Yields in Core Synthesis

The optimization of reaction conditions is a critical aspect of chemical synthesis, aiming to maximize product yield and purity while minimizing reaction times and the formation of by-products. For the synthesis of the 6,7-dimethoxy-quinolin-4-ol core, optimization strategies often draw from classical quinoline syntheses like the Conrad-Limpach and Gould-Jacobs reactions.

The Conrad-Limpach reaction, which condenses anilines with β-ketoesters to form 4-hydroxyquinolines, is particularly relevant. wikipedia.org The rate-determining step, an electrocyclic ring-closing, typically requires high temperatures, often around 250 °C. wikipedia.org Early syntheses without a solvent resulted in moderate yields (below 30%). wikipedia.org However, the use of an inert, high-boiling solvent such as mineral oil can dramatically increase yields to as high as 95%. wikipedia.org A survey of various high-boiling solvents for the Conrad-Limpach synthesis of 4-hydroxy-2-methyl-6-nitroquinoline revealed that yields generally increase with the solvent's boiling point, reaching a plateau around 65%. nih.gov Solvents like 1,2,4-trichlorobenzene, 2-nitrotoluene, and 2,6-di-tert-butylphenol (B90309) were identified as effective and less expensive alternatives to traditionally used solvents like Dowtherm A. nih.gov

The Gould-Jacobs reaction also benefits from high temperatures to facilitate the intramolecular cyclization. jasco.ro Optimization studies using microwave heating have shown that both temperature and reaction time must be carefully balanced to maximize yield and prevent product degradation. jasco.ro For instance, increasing the temperature from 250 °C to 300 °C in the reaction of aniline with diethyl ethoxymethylenemalonate increased the yield of the quinoline product, but a prolonged reaction time at the higher temperature led to a decrease in yield due to decarboxylation. jasco.ro

The following interactive table summarizes the optimization of reaction conditions for the Gould-Jacobs reaction.

| Entry | Temperature (°C) | Time (min) | Product Yield (%) |

| 1 | 250 | 30 | 1 |

| 2 | 300 | 30 | 37 |

| 3 | 250 | 60 | 3 |

| 4 | 300 | 60 | 28 |

| 5 | 300 | 5 | 47 |

This data is based on the Gould-Jacobs reaction between aniline and diethyl ethoxymethylenemalonate as reported in the literature. jasco.ro

Stereoselective Synthesis of Related Dimethoxy-Quinoline Frameworks

The synthesis of chiral quinoline derivatives is of significant interest due to the prevalence of such scaffolds in biologically active molecules. The stereoselective synthesis of dimethoxy-quinoline frameworks can be approached through various chemical and biological methodologies.

One notable example of a highly diastereoselective chemical synthesis involves the [4 + 2] annulation of ortho-tosylaminophenyl-substituted para-quinone methides with cyanoalkenes. This method has been shown to produce functionalized tetrahydroquinoline derivatives with excellent results, achieving yields of up to 95% and a diastereomeric ratio of greater than 20:1.

The table below showcases the high yields and diastereoselectivity achieved in the synthesis of various tetrahydroquinoline derivatives using this method.

| Compound | Yield (%) | Diastereomeric Ratio (dr) |

| 3g | 95 | >20:1 |

| 3h | 95 | >20:1 |

| 3k | 94 | >20:1 |

| 3m | 88 | >20:1 |

From a biological perspective, the stereoselectivity of enzymes plays a crucial role in the biosynthesis of quinoline alkaloids in plants. Studies on Choisya ternata have revealed that the variable stereoselectivity of plant monooxygenase enzymes, which catalyze the key epoxidation step where chirality is introduced, is a dominant factor in determining the enantiomeric composition of the isolated alkaloids. This highlights the potential for biocatalytic approaches to achieve high levels of stereocontrol in the synthesis of chiral quinoline frameworks. The determination of enantiomeric excess (ee) values and absolute configurations is essential in these studies to understand the stereochemical outcomes of the biosynthetic pathways.

Chemical Reactivity and Strategic Functionalization of the Quinoline Core

Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring

The quinoline ring system, being aromatic in nature, is susceptible to electrophilic aromatic substitution (EAS) reactions. ecorfan.org The rate and regioselectivity of these reactions are profoundly influenced by the existing substituents on the ring. In the case of 2-Amino-6,7-dimethoxy-quinolin-4-ol, the benzene (B151609) ring of the quinoline nucleus is highly activated towards electrophiles due to the presence of the electron-donating amino and dimethoxy groups.

The amino group is a potent activating group and directs incoming electrophiles to the ortho and para positions relative to it. rsc.org Similarly, the methoxy (B1213986) groups at positions 6 and 7 also activate the ring and direct electrophilic attack. The interplay of these activating groups suggests that electrophilic substitution will preferentially occur on the benzene portion of the quinoline ring. For instance, nitration of similar quinoline systems often results in the introduction of a nitro group at positions 5 or 8, depending on the reaction conditions and the steric hindrance posed by other substituents. researchgate.net

| Reaction | Typical Reagents | Expected Product Position |

| Nitration | HNO₃/H₂SO₄ | 5-nitro or 8-nitro derivative |

| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | 5-halo or 8-halo derivative |

| Sulfonation | SO₃/H₂SO₄ | 5-sulfonic acid or 8-sulfonic acid derivative |

Nucleophilic Substitution Reactions at Key Positions

The quinoline core of this compound also provides sites for nucleophilic substitution reactions, which are crucial for the synthesis of various derivatives. ecorfan.org

Modifications at the 4-Position (Hydroxyl/Oxo Group Reactivity)

The 4-hydroxyl group of the quinoline ring exists in tautomeric equilibrium with its 4-oxo form (a quinolinone). This hydroxyl group can be converted into a better leaving group, such as a chloro group, to facilitate nucleophilic substitution. This transformation is commonly achieved by treating the 4-hydroxyquinoline (B1666331) with reagents like phosphorus oxychloride (POCl₃). The resulting 4-chloroquinoline (B167314) is highly reactive towards nucleophiles. nih.govmdpi.com

For example, the 4-chloro derivative can readily react with various amines to yield 4-aminoquinoline (B48711) derivatives. This is a widely employed strategy in the synthesis of biologically active molecules. nih.govmdpi.com The reaction of 4-chloro-6,7-dimethoxyquinoline (B44214) with substituted anilines in the presence of a suitable solvent like isopropanol (B130326) leads to the formation of N-aryl-6,7-dimethoxyquinolin-4-amines. nih.gov

| Starting Material | Reagent | Product |

| This compound | POCl₃ | 2-Amino-4-chloro-6,7-dimethoxyquinoline |

| 2-Amino-4-chloro-6,7-dimethoxyquinoline | Substituted Aniline (B41778) | N-Aryl-2-amino-6,7-dimethoxyquinolin-4-amine |

Reactions Involving Methoxy Groups

The methoxy groups at the 6 and 7-positions are generally stable. However, under forcing conditions, they can undergo cleavage (demethylation) when treated with strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). This reaction would yield the corresponding dihydroxyquinoline derivative. Such demethylation can be a strategic step to introduce new functional groups or to modify the solubility and electronic properties of the molecule. researchgate.net

Oxidation and Reduction Reactions of the Quinoline Nucleus

The quinoline nucleus and its substituents can participate in both oxidation and reduction reactions, leading to a diverse range of derivatives.

Reduction of Intermediate Nitro Groups

In the context of synthesizing aminoquinolines, a common strategy involves the nitration of the quinoline ring followed by the reduction of the nitro group. nih.gov For instance, if a nitro group were introduced at the 5-position via electrophilic aromatic substitution, it could subsequently be reduced to an amino group using various reducing agents. Common methods for this transformation include catalytic hydrogenation (e.g., H₂ over Pd/C) or using metals in acidic media (e.g., Sn/HCl or Fe/acetic acid). nih.gov This two-step process is a powerful tool for introducing an additional amino group onto the quinoline scaffold.

| Starting Material | Reagent | Product |

| 5-Nitro-2-amino-6,7-dimethoxy-quinolin-4-ol | H₂, Pd/C | 2,5-Diamino-6,7-dimethoxy-quinolin-4-ol |

| 5-Nitro-2-amino-6,7-dimethoxy-quinolin-4-ol | Fe, CH₃COOH | 2,5-Diamino-6,7-dimethoxy-quinolin-4-ol |

Heterocyclic Transformations and Ring Expansion/Contraction Studies

The 2-amino-4-hydroxyquinoline scaffold, as present in this compound, is a versatile precursor for the synthesis of more complex, fused heterocyclic systems. The strategic positioning of the amino group at the C2 position and the hydroxyl group at the C4 position (which exists in tautomeric equilibrium with the 4-keto form, 2-amino-4(1H)-quinolinone) provides reactive sites for annulation reactions, particularly for constructing new rings onto the quinoline core. Research in this area predominantly focuses on the formation of pyrimido[4,5-b]quinolines and related structures, which are of significant interest due to their diverse biological activities.

The construction of a pyrimidine (B1678525) ring fused to the pyridine (B92270) core of the quinoline system is a common heterocyclic transformation. nih.gov These reactions typically involve the condensation of the 2-amino group of the quinoline derivative with a suitable one or two-carbon synthon. For instance, 2-aminoquinoline (B145021) derivatives can react with reagents like formamide, urea, thiourea, or chloroacetyl chloride to form the fused pyrimidine ring. nih.gov These methods provide a convergent route to pyrimido[4,5-b]quinolines. nih.gov

Multicomponent reactions (MCRs) have also emerged as a powerful and efficient strategy for synthesizing tetrahydropyrimido[4,5-b]quinoline-4,6-diones. nih.gov These one-pot reactions can involve the cyclocondensation of a 6-aminopyrimidinone derivative, an aldehyde, and a β-diketone like dimedone. nih.gov While not starting directly from this compound, these syntheses highlight the general reactivity patterns that lead to the formation of the pyrimido[4,5-b]quinoline skeleton. The synthesis of various substituted pyrimido[4,5-b]quinoline derivatives has been achieved through the cyclization of 2-amino-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile precursors with reagents such as thiourea, chloroacetyl chloride, phenyl isothiocyanate, and formamide.

Detailed studies on specific ring expansion or ring contraction reactions starting directly from this compound are not extensively documented in the reviewed literature. The primary focus of synthetic efforts has been on annulation strategies that build upon the existing quinoline framework to create larger, more complex heterocyclic systems. The reactivity of the amino and keto/enol functionalities is harnessed to create new carbon-nitrogen and carbon-carbon bonds, leading to the formation of a new six-membered heterocyclic ring fused to the quinoline core. These transformations underscore the utility of the 2-amino-4-hydroxyquinoline moiety as a key building block in heterocyclic chemistry.

| Starting Material Type | Reagent(s) | Product Type | Reference |

| 2-Amino-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile | Thiourea, Chloroacetyl chloride, Phenyl isothiocyanate, Formamide | Substituted pyrimido[4,5-b]quinoline derivatives | |

| C2/C3-functionalized hydroquinoline derivatives | Formic acid, Acetic anhydride, Formamide, Urea, Thiourea | Pyrimido[4,5-b]quinoline | nih.gov |

| 2-Chloroquinoline-3-carbonitriles | Guanidine hydrochloride, Urea, Thiourea | Pyrimido[4,5-b]quinoline-4-ones | nih.gov |

| 6-Aminopyrimidinone, Dimedone, Aromatic aldehydes | Acetic acid or Ethyl alcohol | 5-Aryl-tetrahydropyrimido[4,5-b]quinoline-4,6-dione derivatives | nih.gov |

Advanced Spectroscopic and Structural Elucidation Techniques in Quinoline Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is the most powerful tool for elucidating the molecular structure of an organic compound in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR would be essential to confirm the identity of 2-Amino-6,7-dimethoxy-quinolin-4-ol.

¹H NMR: A proton NMR spectrum would provide information on the number of different types of protons, their electronic environment, and their proximity to other protons. Key expected signals would include singlets for the protons of the two methoxy (B1213986) groups (-OCH₃), distinct signals for the aromatic protons on the quinoline (B57606) core, and a signal for the amino group (-NH₂) protons. The chemical shifts (δ) and coupling constants (J) would be critical in assigning each proton to its specific position on the quinoline ring.

¹³C NMR: A carbon-13 NMR spectrum would show signals for each unique carbon atom in the molecule. This would allow for the definitive counting of all carbon atoms and confirmation of the carbon skeleton. The chemical shifts would indicate the type of carbon (e.g., aromatic, aliphatic, carbonyl-like), with distinct signals expected for the methoxy carbons, the carbons of the quinoline ring system, and the carbon atoms bearing the amino and hydroxyl/oxo groups.

Currently, specific, published ¹H and ¹³C NMR data tables for this compound are not available. For reference, derivatives of 6,7-dimethoxyquinoline (B1600373) have been characterized, showing methoxy proton signals typically in the range of δ 3.9-4.1 ppm. nih.gov

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Molecular Ion Peak: Using a soft ionization technique like Electrospray Ionization (ESI), the analysis would be expected to show a prominent peak for the protonated molecule [M+H]⁺. Given the molecular formula C₁₁H₁₂N₂O₃, the expected monoisotopic mass is approximately 220.08 Da. High-Resolution Mass Spectrometry (HRMS) would be used to confirm the elemental composition with high accuracy. For instance, HRMS analysis of a related dimethoxyquinoline derivative confirmed its calculated molecular formula with high precision. nih.gov

Fragmentation Analysis: Under higher energy conditions (e.g., using Collision-Induced Dissociation), the molecule would break apart in a predictable manner. The resulting fragmentation pattern provides a "fingerprint" that can help confirm the structure. Expected fragmentation pathways for this compound would likely involve the loss of methyl groups (CH₃) from the methoxy substituents or the loss of small neutral molecules like CO or HCN.

A specific mass spectrum and detailed fragmentation data for this compound are not publicly documented.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. These would include N-H stretching vibrations for the primary amine, an O-H stretch if the compound exists in the 4-hydroxy tautomeric form, C-H stretches for the aromatic and methoxy groups, C=O stretching if it exists in the 4-oxo tautomeric form, C=C and C=N stretching vibrations from the quinoline ring, and C-O stretching from the methoxy ethers.

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for the non-polar bonds and the aromatic ring system.

Detailed tables of vibrational frequencies for this specific compound are not available in the literature.

X-ray Crystallography for Solid-State Structure Determination and Conformation Analysis

While the crystal structure of this compound itself has not been reported, structures of its derivatives have been solved. For example, the crystal structure of 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one has been determined, providing insight into the geometry of the core 6,7-dimethoxyquinolin-4-one scaffold. researchgate.netnih.gov This analysis revealed a nearly planar quinoline ring system. researchgate.netnih.gov Such data is invaluable for computational modeling and understanding structure-activity relationships.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization (If Chiral Derivatives are Studied)

The parent compound, this compound, is achiral as it does not possess a stereocenter and cannot exist as enantiomers. Therefore, chiroptical spectroscopy techniques like Circular Dichroism (CD), which measure the differential absorption of left- and right-circularly polarized light, are not applicable to this molecule.

However, if chiral derivatives were to be synthesized—for instance, by introducing a chiral substituent via the amino group or at another position—CD spectroscopy would become a critical tool. It would be used to confirm the enantiomeric purity of the synthesized derivatives and to study their absolute configuration and conformational properties in solution. Currently, there are no published studies on chiral derivatives of this compound that employ chiroptical spectroscopy.

Computational Chemistry and Theoretical Studies of 2 Amino 6,7 Dimethoxy Quinolin 4 Ol and Its Analogues

Quantum Chemical Calculations (e.g., DFT, ab initio) for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine the electronic structure, optimized geometry, and relative stability of quinoline (B57606) derivatives.

For instance, studies on related compounds like 4-amino-2-methylquinoline have utilized ab initio Hartree-Fock (HF) and DFT (B3LYP) methods with various basis sets (e.g., 6-31G, 6-311++G ) to calculate geometric parameters and vibrational frequencies. nih.gov These theoretical calculations show good agreement with experimental data from FT-IR and FT-Raman spectroscopy, validating the computational models. nih.gov The process involves optimizing the molecule's geometry to find its lowest energy conformation, from which properties like bond lengths, bond angles, and electronic distribution can be accurately predicted. nih.govresearchgate.net For 2-Amino-6,7-dimethoxy-quinolin-4-ol, such calculations would elucidate the influence of the amino, hydroxyl, and dimethoxy groups on the quinoline core's planarity and electronic properties. The stability of the molecule is confirmed when the optimized structure yields no imaginary vibrational frequencies, indicating it is at a true energy minimum on the potential energy surface. researchgate.net

Table 1: Representative Theoretical Methods for Structural Analysis

| Computational Method | Basis Set | Common Applications | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) - B3LYP | 6-31G(d) / 6-311++G(d,p) | Geometry optimization, vibrational frequency calculation, electronic properties. | nih.govnih.govdntb.gov.ua |

Molecular Dynamics Simulations and Conformational Analysis

While quantum calculations often focus on a molecule in a vacuum, molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, typically in a solvated or biological environment. MD simulations are crucial for conformational analysis, revealing how a molecule like this compound might flex, rotate, and interact within a complex system like a protein's active site. nih.gov

In studies of quinoline-based inhibitors, MD simulations are used to assess the stability of the ligand-protein complex predicted by molecular docking. researchgate.net For example, a 50-nanosecond simulation can determine if the initial docked pose is maintained and if the key intermolecular interactions, such as hydrogen bonds, remain stable over time. researchgate.net This analysis is vital for confirming the viability of a docked conformation and understanding the flexibility of substituents on the quinoline ring, which can significantly influence binding affinity. nih.gov

Molecular Docking Studies with Biological Targets (in silico only)

Molecular docking is a powerful in silico technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. For analogues of this compound, docking studies have been instrumental in identifying and optimizing them as inhibitors for various biological targets.

The 6,7-dimethoxyquinoline (B1600373) scaffold is a key feature in inhibitors of targets like c-Met kinase and the histone methyltransferase G9a. nih.govnih.gov In docking studies, the quinoline core is typically positioned within the ATP-binding site of the kinase. nih.govsemanticscholar.org Key interactions often involve the quinoline nitrogen atoms forming hydrogen bonds with specific amino acid residues. For example, in docking with G9a, the protonated N-1 of the quinoline ring interacts with Asp1088, while the 4-amino group can form a hydrogen bond with Asp1083. nih.gov The dimethoxy groups are also crucial, as they help to correctly orient the molecule within the binding pocket. nih.gov Docking scores, which estimate the binding affinity, often show a good correlation with experimental inhibitory activity (IC₅₀ values). nih.gov

Table 2: Examples of Biological Targets for Quinoline Analogues in Docking Studies

| Biological Target | PDB Code | Key Interacting Residues | Significance | Reference |

|---|---|---|---|---|

| c-Met Kinase | 3CD8 | Met769 | Inhibition of cancer cell proliferation. | nih.govsemanticscholar.org |

| G9a Histone Methyltransferase | 3K5K | Asp1088, Asp1083 | Epigenetic regulation, potential cancer therapy. | nih.gov |

| Epidermal Growth Factor Receptor (EGFR) | 1M17 | Thr766, Met769, Asp776 | Anticancer drug design. | researchgate.net |

Prediction of Reaction Mechanisms and Transition States

Computational chemistry can also illuminate the pathways of chemical reactions. By modeling potential reaction coordinates, chemists can predict the most likely mechanisms, identify intermediate structures, and calculate the energy of transition states. This is particularly useful in optimizing synthetic routes for complex molecules.

The synthesis of quinoline and quinazoline (B50416) derivatives often involves multi-step processes, including cyclization and substitution reactions. google.com For example, the synthesis of 2-chloro-4-amino-6,7-dimethoxyquinazoline involves a key cyclization-hydrolysis step using reagents like phosphorus pentachloride and phosphorus oxychloride. google.com Theoretical studies can model the energy barriers associated with different potential pathways for such ring-closure reactions, helping to explain why certain conditions (e.g., temperature, reagent ratios) lead to a higher yield of the desired product. By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile of the reaction can be constructed, offering a deeper understanding than what can be observed through experiments alone.

Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) Analysis

Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) analysis are essential tools for predicting a molecule's reactivity. wikipedia.orgresearchgate.net

FMO analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests the molecule is more reactive. nih.gov For related quinoline systems, HOMO and LUMO levels are often delocalized over the molecular backbone. researchgate.net

MEP analysis creates a color-coded map of the electrostatic potential on the molecule's surface. researchgate.net This map visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. researchgate.net Red regions indicate negative potential (electron-rich areas, e.g., lone pairs on oxygen or nitrogen atoms) and are susceptible to electrophilic attack. Blue regions indicate positive potential (electron-poor areas, e.g., hydrogen atoms attached to electronegative atoms) and are prone to nucleophilic attack. researchgate.net For this compound, the MEP would likely show negative potential around the quinoline nitrogen, the hydroxyl oxygen, and the amino nitrogen, identifying them as key sites for intermolecular interactions like hydrogen bonding. nih.gov

Table 3: Global Reactivity Descriptors from FMO Analysis (Illustrative)

| Parameter | Formula | Interpretation |

|---|---|---|

| Energy Gap (E_gap) | E_LUMO - E_HOMO | Indicates chemical reactivity and stability. nih.gov |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Measures the power to attract electrons. nih.gov |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures resistance to change in electron distribution. nih.gov |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like bonding structure of a molecule, including lone pairs and bond orbitals. faccts.dewisc.edu It is particularly effective for analyzing charge delocalization and intermolecular interactions by examining the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. uba.ar

The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2). nih.gov A higher E(2) value indicates a stronger interaction, such as hyperconjugation or a hydrogen bond. For the dimer of a related chromone (B188151) derivative, NBO analysis confirmed the presence of strong N-H···O intermolecular hydrogen bonds, with significant stabilization energies. nih.gov In this compound, NBO analysis could be used to:

Quantify the strength of intramolecular hydrogen bonds, for example, between the 4-hydroxyl group and the N-1 of the quinoline ring.

Analyze the delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms into the aromatic ring system.

Investigate the nature of intermolecular hydrogen bonds that would be critical for its binding to a biological target or for its crystal packing. nih.gov

This analysis provides a quantitative basis for understanding the electronic effects of the various functional groups on the quinoline core. nih.gov

Investigation of Biological Activity Mechanisms in Vitro and Molecular Level

Enzymatic Inhibition Studies (in vitro)

While direct enzymatic inhibition data for 2-Amino-6,7-dimethoxy-quinolin-4-ol is scarce, the 6,7-dimethoxyquinoline (B1600373) scaffold is a key component in several potent enzyme inhibitors.

AXL Kinase Inhibition Mechanisms

Currently, there are no specific studies available that detail the in-vitro inhibitory mechanisms of this compound against AXL kinase.

c-Met Tyrosine Kinase Inhibition Mechanisms

Direct inhibitory data for this compound against c-Met tyrosine kinase is not available. However, a series of N-(2-phenyl-1H-benzo[d]imidazol-6-yl)-6,7-dimethoxyquinolin-4-amine derivatives, which share the core 6,7-dimethoxyquinoline structure, have been synthesized and evaluated as potent c-Met kinase inhibitors. nih.gov

In one study, these derivatives were assessed for their ability to inhibit c-Met kinase activity using a Caliper motility shift assay. nih.gov Several compounds in this series demonstrated significant inhibitory potential. For instance, a derivative, designated as compound 12n , emerged as a particularly potent inhibitor with a reported IC₅₀ value of 0.030 ± 0.008 µM. nih.gov This highlights the importance of the 6,7-dimethoxyquinoline scaffold in achieving high-affinity binding to the c-Met kinase.

Molecular docking studies of compound 12n within the ATP-binding site of c-Met kinase (PDB: 3CD8) revealed key interactions that likely contribute to its inhibitory activity. These studies suggest that the quinoline (B57606) moiety plays a crucial role in the binding of the inhibitor to the receptor. nih.gov

Table 1: c-Met Kinase Inhibitory Activity of Selected 6,7-dimethoxy-4-anilinoquinoline Derivatives

| Compound | R-group | c-Met IC₅₀ (µM) nih.gov |

| 12a | 2-F | >10 |

| 12b | 3-F | 8.5 ± 0.9 |

| 12c | 4-F | 1.2 ± 0.2 |

| 12d | 2-Cl | >10 |

| 12e | 3-Cl | 6.8 ± 0.5 |

| 12f | 4-Cl | 0.8 ± 0.1 |

| 12g | 2-Br | >10 |

| 12h | 3-Br | 7.2 ± 0.6 |

| 12i | 4-Br | 0.9 ± 0.1 |

| 12j | 2-CH₃ | >10 |

| 12k | 3-CH₃ | 4.5 ± 0.4 |

| 12l | 4-CH₃ | 0.5 ± 0.1 |

| 12m | 4-OCH₃ | 0.2 ± 0.05 |

| 12n | 4-CF₃ | 0.030 ± 0.008 |

| Cabozantinib | - | 0.005 ± 0.001 |

Topoisomerase I Inhibition Mechanisms

There is no direct evidence from in-vitro studies on the inhibitory mechanisms of this compound against Topoisomerase I. However, research on related structures suggests potential activity. A series of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines were designed and synthesized as potential Topoisomerase I inhibitors. nih.gov

In a TOP1-mediated DNA cleavage assay, two morpholino analogs from this series, 14h and 14p , demonstrated moderate inhibitory activity when compared to the known Topoisomerase I inhibitor, camptothecin. nih.gov This finding suggests that the 6,7-dimethoxyquinoline scaffold can serve as a foundational structure for the development of Topoisomerase I inhibitors. nih.gov

Other Kinase and Enzyme Target Interactions

Derivatives of the 6,7-dimethoxyquinoline scaffold have been shown to interact with other enzymatic targets. Notably, a study identified 2,4-diamino-6,7-dimethoxyquinoline derivatives as inhibitors of the histone methyltransferase G9a. nih.gov In this study, several quinoline derivatives exhibited potent G9a inhibition, with some compounds showing IC₅₀ values in the nanomolar range. nih.gov For instance, compound 41 , a 2,4-diamino-6,7-dimethoxyquinoline derivative, displayed a G9a IC₅₀ of 19 nM. nih.gov

Furthermore, certain 4-anilinoquinoline derivatives have been identified as potent and selective inhibitors of Cyclin G Associated Kinase (GAK). Optimization of the 6,7-quinoline substituents on this scaffold has led to the development of nanomolar GAK inhibitors.

Receptor Binding Affinity and Ligand-Target Interactions (in vitro)

Specific in-vitro receptor binding affinity data for this compound is not available. However, studies on structurally related compounds provide some insights. For example, a series of 2,4-diamino-6,7-dimethoxyquinoline derivatives were evaluated for their affinity to α1-adrenoceptors. nih.gov Many of these compounds displayed high in-vitro binding affinities, with Kᵢ values in the nanomolar range. nih.gov This indicates that the 6,7-dimethoxyquinoline core can be a key pharmacophore for α1-adrenoceptor recognition. nih.gov

Cellular Pathway Modulation Studies (in vitro models)

While direct studies on the modulation of cellular pathways by this compound are lacking, the inhibitory activities of its derivatives suggest potential involvement in several key signaling cascades.

The inhibition of c-Met by 6,7-dimethoxy-4-anilinoquinoline derivatives implies a potential to modulate the HGF/c-Met signaling pathway. nih.gov This pathway is known to play a crucial role in cell proliferation, survival, migration, and invasion. Aberrant activation of the c-Met pathway is implicated in tumorigenesis and metastasis. nih.gov Therefore, inhibitors of this pathway could potentially impact downstream signaling cascades such as the RAS-RAF-MEK-ERK axis and the PI3K-AKT-mTOR pathway.

The inhibition of G9a by 2,4-diamino-6,7-dimethoxyquinoline derivatives suggests a role in epigenetic regulation. nih.gov G9a is a histone methyltransferase that plays a central role in gene silencing. nih.gov Its inhibition can lead to the reactivation of tumor suppressor genes, thus affecting cellular processes such as cell cycle control and apoptosis.

IL-6 Mediated Signaling Pathway Modulation

Interleukin-6 (IL-6) is a pleiotropic cytokine that plays a crucial role in inflammation and immune responses. Dysregulation of the IL-6 signaling pathway is implicated in various diseases, including certain cancers. The binding of IL-6 to its receptor activates the JAK/STAT and MAPK signaling cascades, leading to cell proliferation and survival.

Some quinoline derivatives have been shown to interfere with these pathways. For instance, a study on 6-amino-4-quinazoline, a structurally related compound, demonstrated its ability to block the IL-6-induced activation of the MAPK and JAK/STAT pathways in human U266 multiple myeloma cells. nih.gov This compound was found to inhibit NF-κB activation, a key transcription factor downstream of IL-6 signaling, and subsequently suppressed the production of IL-6 itself. nih.gov While direct studies on this compound's effect on IL-6 signaling are not extensively documented, the activity of similar quinoline-based structures suggests a potential mechanism for investigation.

Mechanisms of Multidrug Resistance (MDR) Reversal in Cellular Models (in vitro)

Multidrug resistance (MDR) is a significant obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) and Multidrug Resistance-associated Protein 2 (MRP2). These transporters actively efflux a wide range of anticancer drugs from the cell, reducing their intracellular concentration and efficacy.

Certain quinoline derivatives have been investigated for their ability to reverse MDR. For example, a series of benzoyl-2-arylquinolines were evaluated for their potential as MRP2 inhibitors. nih.gov In this study, compound 7d, which features a dimethoxy phenyl group at the 2-position of the quinoline ring, demonstrated significant MDR reversal activity and enhanced the cytotoxicity of cisplatin (B142131) in MRP2-overexpressing ovarian carcinoma cells (A2780/RCIS). nih.gov Another compound, 6d, a 4-carboxy quinoline with a dimethoxy phenyl at the 2-position, was identified as a potent MRP2 inhibitor in a dose-dependent manner. nih.gov These findings suggest that the quinoline scaffold, particularly with specific substitutions, can interfere with the function of MDR transporters. The precise mechanism by which this compound might contribute to MDR reversal would require specific in vitro testing with relevant cancer cell lines overexpressing these transporters.

Antimicrobial Activity Mechanisms (in vitro studies)

The quinoline core is a well-established pharmacophore in antimicrobial agents. The antimicrobial mechanisms of quinoline derivatives can be diverse, often involving the disruption of essential cellular processes in bacteria and fungi.

Studies on various quinoline derivatives have shed light on their potential antimicrobial actions. For instance, some quinoline carboxamides have shown that their antimicrobial activity increases after the hydrolysis of an amino acid ester moiety, suggesting that the free acid form is more active. mdpi.com The antibacterial potency of these compounds is thought to be due to the inhibition of bacterial DNA gyrase and/or topoisomerase-IV, crucial enzymes for DNA replication and repair. mdpi.com Other research on α-aminophosphonates bearing a quinoline moiety revealed that the presence of a hydroxyl group on the quinoline ring can enhance inhibitory activity against microbial strains. researchgate.net

The potential antimicrobial mechanisms of this compound could involve similar pathways. The presence of the 4-hydroxyl group (in its tautomeric 4-quinolone form) is a key feature of many quinolone antibiotics. This group, along with the 2-amino substitution, could facilitate binding to bacterial enzymes or disrupt membrane integrity, leading to cell death. aimspress.com

Anti-inflammatory Properties via Cyclooxygenase (COX) Enzyme Inhibition (in vitro)

Cyclooxygenase (COX) enzymes, which exist as two main isoforms (COX-1 and COX-2), are key players in the inflammatory process. They catalyze the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators. nih.gov Inhibition of COX enzymes, particularly the inducible COX-2 isoform, is a major strategy for anti-inflammatory drug development. nih.gov

While direct evidence for this compound as a COX inhibitor is limited, the anti-inflammatory potential of the broader quinoline class has been recognized. nih.gov Some quinoline derivatives have been designed and evaluated as COX inhibitors. The mechanism of action would involve the compound binding to the active site of the COX enzyme, preventing the binding of arachidonic acid and thereby blocking prostaglandin (B15479496) synthesis. The specific affinity and selectivity of this compound for COX-1 versus COX-2 would need to be determined through in vitro enzyme inhibition assays.

Structure-Activity Relationship (SAR) Studies on the Quinoline Scaffold

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. Structure-activity relationship (SAR) studies are crucial for understanding how different functional groups influence potency and selectivity. mdpi.comnih.govmdpi.combldpharm.com

Influence of 2-Amino Substitution on Biological Potency and Selectivity

The substitution at the 2-position of the quinoline ring can significantly impact its biological profile. In the context of antimicrobial activity, the introduction of an amino group can modulate the compound's interaction with biological targets. For instance, in a series of quinoline carboxamides, the nature of the amino acid substituent influenced the structure-activity relationship. mdpi.com

Role of Methoxy (B1213986) Groups at 6,7-Positions

The presence of methoxy groups at the 6 and 7-positions of the quinoline ring is a common feature in many biologically active molecules. These groups can influence the compound's lipophilicity, metabolic stability, and interaction with target proteins.

For example, in a series of 6,7-dimethoxy-4-anilinoquinolines designed as c-Met inhibitors, the dimethoxy substitution was a key structural feature for potent activity. nih.gov Similarly, in the development of multidrug resistance protein 2 (MRP2) inhibitors, a dimethoxy phenyl group at the 2-position of the quinoline ring was associated with strong MDR reversal activity. nih.gov These methoxy groups can participate in hydrogen bonding with amino acid residues in the active site of enzymes or receptors, thereby enhancing binding affinity. They can also alter the electron density of the quinoline ring system, which can be crucial for certain biological activities. nih.gov

Impact of 4-Hydroxyl/Oxo Group and its Modifications

The substitution at the C-4 position of the quinoline ring is a critical determinant of the biological activity of 2-amino-6,7-dimethoxyquinoline derivatives. The presence of a hydroxyl or oxo group at this position establishes a foundation for diverse pharmacological effects, which can be significantly altered through various chemical modifications. The 4-oxo group is often essential for the anticancer potency of quinolin-4-one compounds. nih.gov

The 4-hydroxyl group itself, while showing limited intrinsic activity in some contexts, serves as a crucial anchor for further derivatization. Its ability to be oxidized to a quinone derivative or to be replaced by other functional groups, such as anilino or phenoxy moieties, makes it a key synthetic handle. These modifications can lead to enhanced biological activities, particularly in the realm of kinase inhibition, by facilitating hydrogen bonding and π-π stacking interactions within the target protein's binding site.

For instance, in studies of related 6,7-dimethoxyquinoline structures, replacing the 4-hydroxyl group with a 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline moiety has led to the development of potent FMS-like tyrosine kinase 3 (FLT3) inhibitors for acute myeloid leukemia. nih.gov Similarly, converting the 4-hydroxyl to a 4-chloro derivative, which is then substituted with various anilines, has been a successful strategy in creating c-Met inhibitors.

Furthermore, the tautomeric nature of the 4-hydroxyquinoline (B1666331), existing in equilibrium with its 4(1H)-quinolinone form, is a key structural feature. This quinolone scaffold is prevalent in numerous natural and synthetic compounds with a wide array of biological effects, including antibacterial and anticancer activities. nih.gov The introduction of alkoxy groups at this position has also been explored, with (quinoline-4-ylthio)carboxylic acid alkoxy derivatives demonstrating notable antiradical and antioxidant properties. researchgate.net

The following table summarizes the impact of modifications at the 4-position on the biological activity of quinoline derivatives, based on studies of structurally related compounds.

| Modification at C-4 | Resulting Compound Class | Observed Biological Activity | Reference |

| Hydroxyl/Oxo Group | Quinolin-4-one | Essential for anticancer activity; acts as a key intermediate for further synthesis. | nih.gov |

| (Quinolin-4-yl)oxy)aniline | 4-Anilino-oxy-quinoline | Potent FLT3 inhibition. | nih.gov |

| Alkoxy Group | 4-Alkoxyquinoline | Antiradical and antioxidant effects. | researchgate.net |

| Anilino Group | 4-Anilinoquinoline | c-Met kinase inhibition. |

Modifications of the Quinoline Core and Peripheral Substituents

The biological activity of the 2-amino-6,7-dimethoxyquinolin-4-ol scaffold is profoundly influenced by substitutions on both the quinoline core and its peripheral functional groups. The dimethoxy groups at the C-6 and C-7 positions are particularly significant for imparting favorable biological properties.

In studies on the closely related 2,4-diamino-6,7-dimethoxyquinazoline (B29095) derivatives, which are potent inhibitors of the G9a histone methyltransferase, the 6,7-dimethoxy substitution pattern was found to be crucial for activity. nih.gov The removal of these methoxy groups resulted in a significant decrease in inhibitory potency, highlighting their importance for binding to the target enzyme. nih.gov These substituents are thought to enhance solubility and metabolic stability compared to their unsubstituted counterparts.

Modifications to the core heterocyclic structure, for example, by replacing the quinoline ring with a quinazoline (B50416), can also have a substantial impact. Quinazolines have demonstrated a stronger affinity for certain kinases due to the additional nitrogen atom in the ring.

Peripheral substitutions at other positions of the quinoline ring also play a role in modulating activity. For example, in a series of 5,6,7-trimethoxy quinolines, N-aryl substitutions at the 4-amine position were generally found to be more cytotoxic to cancer cells than 2-styryl derivatives. nih.gov Specifically, N-(4-benzoyl phenyl) and N-(4-phenoxyphenyl) substituents demonstrated the most potent antiproliferative activity. nih.gov This indicates that the nature of the substituent at the amino group can significantly direct the compound's biological effect.

The table below outlines the structure-activity relationships (SAR) observed for modifications to the quinoline core and its substituents, based on research on analogous compounds.

| Modification | Position(s) | Effect on Biological Activity | Compound Class Studied | Reference |

| Removal of Methoxy Groups | C-6, C-7 | Significant decrease in G9a inhibitory activity. | Quinazoline derivatives | nih.gov |

| N-Aryl Substitution | C-4 Amino Group | Increased cytotoxicity in cancer cells compared to styryl derivatives. | 5,6,7-trimethoxy quinolines | nih.gov |

| Replacement of Quinoline with Quinazoline | Core Structure | Enhanced kinase affinity. | Quinazoline derivatives | |

| Introduction of Carboxyl Group | C-3 | Increased antibacterial activity compared to carboxyethyl group. | Quinone-4-oxoquinoline derivatives |

Advanced Applications in Material Science and Chemical Biology

Application as Fluorescent Materials and Probes

The inherent spectroscopic properties of the quinoline (B57606) ring system, enhanced by specific substituents, make it a promising candidate for the development of fluorescent materials and probes.

The synthesis of fluorescent sensors and markers based on the quinoline framework is an active area of research. While direct synthesis of fluorescent sensors from 2-Amino-6,7-dimethoxy-quinolin-4-ol is not extensively documented, the synthesis of structurally similar compounds highlights the potential of this chemical scaffold. For instance, 2-amino substituted 6,7-dimethoxy-4-trifluoromethyl-quinolines have been synthesized and their fluorescent properties investigated. researchgate.net The synthetic strategies often involve the cyclization of appropriately substituted anilines or the functionalization of a pre-existing quinoline core. The amino group at the 2-position and the methoxy (B1213986) groups at the 6- and 7-positions can be strategically utilized to modulate the electronic and photophysical properties of the resulting molecules, enabling the design of sensors for specific analytes or cellular components.

Table 1: Photophysical Properties of a Structurally Related Compound (2-amino-4,6-diphenylnicotinonitrile derivative) mdpi.com

| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) |

| Dichloromethane | 360 | 480 | 120 |

| Chloroform | 358 | 475 | 117 |

| Ethyl Acetate | 355 | 470 | 115 |

| Acetonitrile | 352 | 465 | 113 |

| Methanol | 350 | 460 | 110 |

Note: This data is for a related class of compounds and is presented to illustrate the potential photophysical characteristics of amino-substituted heterocyclic systems.

Use as Building Blocks for Complex Organic Molecules

Organic building blocks are fundamental components in the synthesis of more complex molecules. sigmaaldrich.com The structure of this compound, with its multiple functional groups, makes it a versatile starting material for the construction of a variety of organic compounds.

The dimethoxyquinoline core is a key feature in several biologically active molecules. For example, derivatives of 2,4-diamino-6,7-dimethoxyquinoline have been synthesized and identified as potent inhibitors of the G9a histone methyltransferase, a target in cancer therapy. nih.gov The synthesis of these complex molecules often starts from simpler precursors that are then elaborated into the final quinoline structure.

Furthermore, aminodimethoxyacetophenones, which can be considered precursors to amino-dimethoxy-quinolones, are valuable starting materials in the diversity-oriented synthesis of natural product analogs, including flavones and aurones. mdpi.com The synthesis of 2-aryl-4-quinolones, which are structurally analogous to the target compound, has been achieved from ortho-amino acetophenones. mdpi.com This highlights the utility of the core structure of this compound as a scaffold for generating libraries of compounds for drug discovery and other applications. For instance, a series of 6,7-dimethoxy-4-anilinoquinolines have been synthesized and shown to be potent inhibitors of the c-Met tyrosine kinase, another important target in oncology. nih.govnih.gov

Potential in Agrochemical Research as Chemical Precursors

While the quinoline core is present in some agrochemicals, there is currently limited publicly available research specifically detailing the use of this compound as a chemical precursor in the synthesis of new agrochemicals. The primary research focus for this particular scaffold and its close derivatives appears to be in the area of medicinal chemistry and pharmaceuticals.

Applications in Organic Optoelectronics

The application of this compound in the field of organic optoelectronics is not well-documented in current scientific literature. Although some organic heterocyclic compounds have shown promise in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), specific research into the optoelectronic properties and device applications of this particular quinoline derivative is not prominent.

Future Research Directions and Unexplored Chemical Space

Development of Novel and Green Synthetic Methodologies

The synthesis of quinoline (B57606) and quinazoline (B50416) derivatives often involves multi-step processes that can be resource-intensive. Future research should prioritize the development of more efficient and environmentally benign synthetic routes to 2-Amino-6,7-dimethoxy-quinolin-4-ol.

Catalytic Approaches : Investigation into green catalysts, such as the chitosan-decorated copper nanoparticles used for synthesizing related tetrahydroquinolinones, could offer a sustainable alternative to traditional methods. nih.gov

Ultrasonic and Microwave Irradiation : The use of non-conventional energy sources like ultrasonic or microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of similar heterocyclic compounds and should be explored. nih.gov

Comprehensive Investigation of Specific Reaction Pathways and Mechanisms

A detailed understanding of the reaction mechanisms is crucial for optimizing the synthesis of this compound and its future analogues.

Mechanistic Studies : Future work could involve detailed kinetic and computational studies of the key cyclization and substitution steps. Understanding the transition states and intermediates would allow for the rational optimization of reaction conditions (temperature, solvent, catalyst) to maximize yield and purity.

Byproduct Analysis : A thorough characterization of any byproducts formed during synthesis can provide valuable insights into competing reaction pathways, guiding modifications to the synthetic route to minimize their formation.

Discovery of New Biological Targets and Elucidation of Novel Mechanisms of Action (in vitro)

The structural similarity of the 6,7-dimethoxyquinoline (B1600373) core to known kinase inhibitors suggests significant, yet unexplored, biological potential. Research should focus on identifying its molecular targets and understanding its biological effects in a controlled laboratory setting.

Kinase Inhibition Screening : Given that numerous 6,7-dimethoxy-4-anilinoquinoline analogues are potent inhibitors of receptor tyrosine kinases (RTKs) like c-Met, a primary avenue of investigation should be to screen this compound against a broad panel of kinases involved in cancer cell proliferation. nih.govnih.gov

Antiproliferative Assays : The compound's cytotoxic effects should be evaluated in vitro against a variety of human cancer cell lines, such as breast (MCF-7), lung (A549), and gastric (MKN-45) cancer cells, which have been used to test related compounds. nih.govnih.gov

Mechanism of Action Studies : If biological activity is confirmed, subsequent studies should aim to elucidate its mechanism. This could involve cell cycle analysis to see if it induces arrest at specific phases (e.g., G2/M phase) and apoptosis assays to determine if it triggers programmed cell death. nih.govnih.gov The compound's effect on specific signaling pathways, such as the IL-6 mediated pathway, could also be investigated.

| Target Class | Specific Target | Observed Effect | Reference |

|---|---|---|---|

| Receptor Tyrosine Kinase (RTK) | c-Met | Potent Inhibition | nih.govnih.gov |

| Receptor Tyrosine Kinase (RTK) | EGFR, HER-2, PDGFR-β, VEGFR-2 | Inhibitory Activity | nih.gov |

| Tubulin | Tubulin Polymerization | Inhibition | nih.gov |

| Signaling Pathway | IL-6 Mediated Pathway | Inhibition |

Design and Synthesis of Chemically Diverse Analogues

Systematic structural modification is a cornerstone of medicinal chemistry for establishing structure-activity relationships (SAR) and optimizing lead compounds. A diversity-oriented synthesis (DOS) approach could rapidly generate a library of novel compounds based on the this compound scaffold. mdpi.com

Modification of Functional Groups : Future synthetic efforts should focus on creating analogues by modifying the 2-amino and 4-hydroxyl groups. For example, the amino group could be acylated or alkylated, and the hydroxyl group could be converted to various ethers or esters.

Scaffold Hopping : The quinoline core could be replaced with similar heterocyclic systems, such as quinazoline, to explore how this change affects biological activity, a strategy that has proven effective for c-Met inhibitors. nih.gov

SAR Studies : By synthesizing and testing a diverse library of analogues, researchers can determine which structural features are essential for biological activity. For instance, the methoxy (B1213986) groups at positions 6 and 7 are known to enhance solubility and metabolic stability in similar quinolines.

Advanced Computational Modeling for Rational Design and Prediction of Properties

Computational chemistry offers powerful tools to accelerate the discovery process by predicting the properties of novel molecules and guiding synthetic efforts.

Molecular Docking : Docking studies can predict the binding orientation and affinity of this compound and its virtual analogues within the active sites of potential biological targets, such as the ATP-binding site of c-Met kinase. nih.govnih.gov This allows for the rational design of new derivatives with improved binding.

Quantitative Structure-Activity Relationship (QSAR) : Once a set of analogues with corresponding biological data is available, QSAR models can be developed to correlate chemical structures with their activities, enabling the prediction of the potency of yet-to-be-synthesized compounds.

Molecular Dynamics (MD) Simulations : MD simulations can be used to study the dynamic behavior of the compound when bound to a target protein, providing deeper insights into the stability of the complex and the key interactions that maintain binding.

Exploration of Material Science Applications (e.g., dyes, conductive polymers, optical materials)

Beyond pharmacology, the quinoline scaffold is known for its interesting photophysical properties. The unique substitution pattern of this compound makes it a candidate for investigation in materials science.

Luminescent Materials : The related compound 6,7-dimethoxyquinolin-4-ol (B79426) serves as a building block for luminescent materials. Future studies should characterize the fluorescence properties (emission/excitation spectra, quantum yield) of this compound. Its potential as a fluorescent probe for biological imaging or as a component in organic light-emitting diodes (OLEDs) could be explored.

Dyes and Pigments : The chromophoric quinoline system suggests that the compound and its derivatives could function as novel dyes, and their light-fastness and color properties should be investigated.

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical research by analyzing vast datasets to identify patterns and make predictions.

Generative Models : AI-based generative models can be used to design novel molecular structures. nih.gov By training these models on databases of known kinase inhibitors or fluorescent molecules, they could propose new analogues of this compound with a high probability of having desired biological or material properties. nih.gov

Predictive Algorithms : ML algorithms can be developed to predict synthetic accessibility, helping chemists prioritize molecules that can be synthesized efficiently. Furthermore, AI can accelerate the analysis of high-throughput screening data to identify active compounds and propose mechanisms of action.

| Compound Name |

|---|

| This compound |

| 6,7-dimethoxyquinolin-4-ol |

| 4-amino-6,7-dimethoxyquinazoline |

| 4,6,7,8-tetrahydroquinolin-5(1H)-ones |

| N-aryl-trimethoxy quinoline-4-amine |

| 2-styryl-trimethoxy quinoline |

| 6,7-dimethoxy-4-anilinoquinoline |

| 2-Amino-6,7-Dimethoxy-4-trifluoromethyl-quinoline |

Q & A

Basic: What are the key steps for synthesizing 2-Amino-6,7-dimethoxy-quinolin-4-ol, and how can reaction conditions affect yield?

Answer:

Synthesis typically involves cyclization and functionalization of substituted quinoline precursors. For example:

- Step 1 : Start with a substituted 2-nitroquinoline derivative. Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl .

- Step 2 : Introduce methoxy groups via nucleophilic substitution (e.g., using methyl iodide and Ag₂O in DMF) or demethylation of protective groups .

- Critical factors : Solvent choice (e.g., butyl alcohol for reflux stability), catalyst (e.g., InCl₃ for microwave-assisted reactions), and reaction time (shorter times reduce decomposition). Yields drop significantly if intermediates are unstable to oxidation or moisture .

Basic: How is the structure of this compound validated experimentally?

Answer:

- 1H/13C-NMR : Confirm the presence of aromatic protons (δ 6.5–8.5 ppm), methoxy groups (δ ~3.8 ppm), and hydroxyl protons (broad peak δ ~10–12 ppm). Coupling patterns distinguish substituent positions .

- X-ray crystallography : Resolves dihedral angles between fused rings (e.g., 57.84° for quinoline vs. benzene rings in similar compounds) and hydrogen-bonding networks (e.g., N–H⋯N interactions) .

- Mass spectrometry : Molecular ion [M+H]+ at m/z 221.21 (C₁₀H₁₁N₃O₃) with fragmentation peaks for methoxy and amino groups .

Advanced: How do steric and electronic effects of 6,7-dimethoxy groups influence the compound’s reactivity in substitution reactions?

Answer:

- Steric hindrance : Methoxy groups at positions 6 and 7 block electrophilic attack at adjacent positions, directing substitutions to the 3- or 8-positions.

- Electronic effects : Electron-donating methoxy groups increase electron density on the quinoline ring, enhancing reactivity with electrophiles (e.g., nitration or halogenation). However, they reduce nucleophilic substitution rates at the 4-hydroxyl group .

- Case study : In chlorination reactions, 6,7-dimethoxy derivatives show 30% lower reactivity compared to unsubstituted quinolines due to steric shielding .

Advanced: What experimental strategies resolve contradictions in reported biological activity data for this compound?

Answer:

- Dose-response standardization : Use consistent molar concentrations (e.g., 1–100 µM) across assays to minimize variability in IC₅₀ values for cytotoxicity .

- Control for solubility : Methoxy groups improve water solubility but can form aggregates. Validate solubility via dynamic light scattering (DLS) before bioassays .

- Target validation : Compare activity against isogenic cell lines (e.g., wild-type vs. kinase-deficient) to confirm mechanism. For example, 2-Amino-6,7-dimethoxy derivatives show selective inhibition of EGFR mutants (e.g., L858R) over wild-type .

Advanced: How can computational modeling optimize the design of this compound derivatives for enhanced target binding?

Answer:

- Docking studies : Use software like AutoDock Vina to predict binding to kinase domains (e.g., PDB ID 7VF). The 4-hydroxyl group forms hydrogen bonds with catalytic lysine residues (K721 in EGFR), while methoxy groups stabilize hydrophobic pockets .

- MD simulations : Simulate ligand-protein stability over 100 ns. Derivatives with bulkier 2-amino substituents (e.g., cyclopropyl) show improved binding free energy (ΔG ≤ −9.5 kcal/mol) .

- QSAR models : Correlate Hammett σ values of substituents with inhibitory activity (R² > 0.85 for pIC₅₀) to prioritize synthetic targets .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

- Temperature : Store at 2–8°C to prevent thermal degradation of the hydroxyl and amino groups.

- Light sensitivity : Protect from UV exposure using amber vials; methoxy groups are prone to photooxidation .

- Solvent : Lyophilize and store in anhydrous DMSO under argon for long-term stability (>2 years). Avoid aqueous buffers with pH > 8 to prevent deprotonation and oxidation .

Advanced: How does the compound’s logP value impact its pharmacokinetic profile, and how can this be experimentally determined?

Answer:

- logP measurement : Use shake-flask method (octanol/water partition). Predicted logP = 1.46 (PubChem), but experimental values may vary due to ionization of the 4-hydroxyl group (pKa ~3.0) .

- PK implications : Moderate lipophilicity (logP 1.5–2.5) balances blood-brain barrier penetration (brain/plasma ratio ~0.8) and renal clearance. Methoxy groups reduce plasma protein binding (<85%) compared to halogenated analogs .

Basic: What analytical techniques differentiate this compound from its structural isomer, 2-Amino-6,7-dimethoxyquinazolin-4-ol?

Answer:

- IR spectroscopy : Quinolin-4-ol shows a C=O stretch at ~1650 cm⁻¹ (absent in quinazolin-4-ol due to different ring structure).

- 13C-NMR : Quinazolin-4-ol exhibits a carbonyl carbon at δ ~170 ppm, while quinolin-4-ol’s carbonyl is at δ ~180 ppm .

- XRD : Quinoline derivatives have a planar fused-ring system, whereas quinazoline derivatives show a non-planar geometry due to nitrogen placement .

Advanced: What strategies mitigate byproduct formation during the final stages of synthesis?

Answer:

- Purification : Use flash chromatography (silica gel, CH₂Cl₂:EtOH 10:1) to separate hydroxylated byproducts.

- Microwave-assisted synthesis : Reduces reaction time from 12 h to 5 min, minimizing decomposition (yield improvement from 50% to 63%) .

- Protective groups : Temporarily protect the 4-hydroxyl group with acetyl during methoxy substitution to prevent side reactions .

Advanced: How do solvent polarity and pH influence the compound’s fluorescence properties?

Answer:

- Solvent effects : In DMSO, λₑₓ = 340 nm and λₑₘ = 450 nm with high quantum yield (Φ = 0.45). Polar protic solvents (e.g., water) quench fluorescence due to H-bonding .

- pH dependence : Fluorescence intensity peaks at pH 7.4 (physiological range). Acidic conditions (pH < 3) protonate the amino group, reducing conjugation and emission .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products